
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMP-323, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridine carboxamides and has been synthesized through various methods. DMP-323 has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate.
作用机制
The mechanism of action of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves its ability to inhibit certain enzymes and pathways. For example, this compound has been found to bind to the catalytic domain of PARP and inhibit its activity, which leads to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of pro-inflammatory cytokine production.
Biochemical and physiological effects:
This compound has been found to exhibit potent inhibitory effects on certain enzymes and pathways, which has led to its investigation as a potential drug candidate. The compound has been shown to inhibit the activity of PARP, which is involved in DNA repair, and has also been found to inhibit the production of pro-inflammatory cytokines. These effects have potential applications in the treatment of cancer, inflammation, and autoimmune disorders.
实验室实验的优点和局限性
One advantage of using N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide in lab experiments is its potent inhibitory effects on certain enzymes and pathways. This allows researchers to investigate the role of these enzymes and pathways in various diseases and to evaluate the potential therapeutic applications of this compound. However, one limitation of using this compound is its specificity for certain targets. This may limit its use in certain experiments where broad inhibition of multiple targets is desired.
未来方向
There are several future directions for the investigation of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide. One potential area of research is the development of more specific inhibitors that target the same enzymes and pathways as this compound but with greater selectivity. Another area of research is the investigation of the potential synergistic effects of this compound with other drugs or therapies. Finally, the investigation of the pharmacokinetics and toxicity of this compound in vivo is necessary to evaluate its potential as a drug candidate.
合成方法
The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been reported in several studies. One of the most common methods involves the reaction of 3-cyano-4,6-dimethyl-2-pyridone with methyl mercaptan in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been found to exhibit inhibitory effects on certain enzymes and pathways that are involved in these diseases. For example, this compound has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and has been targeted for cancer therapy. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which has potential applications in the treatment of inflammatory and autoimmune disorders.
属性
IUPAC Name |
N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZBTDVYBSAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

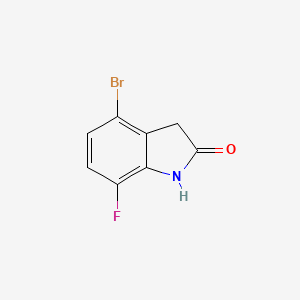
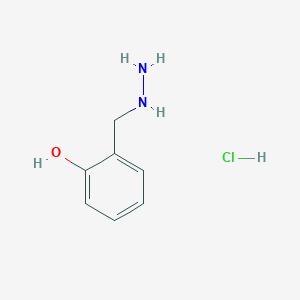

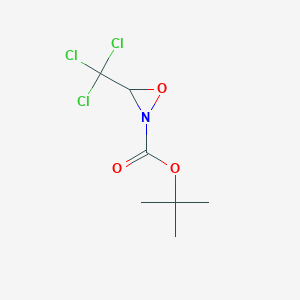
![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
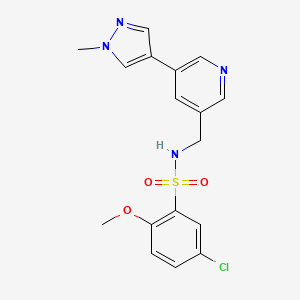
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)
![4-{[4-(Cyclohexylamino)phenyl]sulfonyl}morpholine](/img/structure/B2895181.png)
![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)
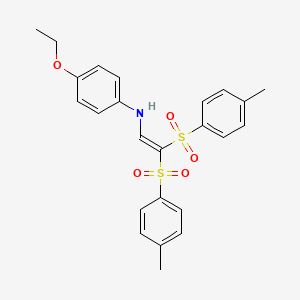
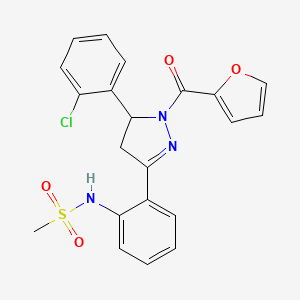
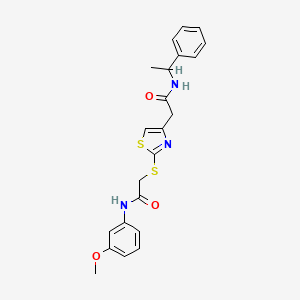
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)